N-2-Cyanoethyl-val-leu-anilide
Overview
Description
N-2-Cyanoethyl-val-leu-anilide is a polypeptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in peptide screening, a research tool that pools active peptides primarily by immunoassay. Peptide screening can be used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Cyanoethyl-val-leu-anilide typically involves the coupling of the amino acids valine and leucine with an aniline derivative. The process begins with the protection of the amino groups of valine and leucine, followed by the activation of the carboxyl groups to form an amide bond with the aniline derivative. The cyanoethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis techniques, where the peptide chain is assembled on a solid resin support. The process includes repeated cycles of deprotection, coupling, and washing steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-2-Cyanoethyl-val-leu-anilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include amine derivatives, substituted peptides, and various oxidized forms of the original compound .
Scientific Research Applications
N-2-Cyanoethyl-val-leu-anilide has a wide range of applications in scientific research:
Chemistry: Used as a standard for determining the extent of N-terminal globin modification in erythrocytes.
Biology: Employed in peptide screening for protein interaction studies and functional analysis.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the development of bioactive molecules and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of N-2-Cyanoethyl-val-leu-anilide involves its interaction with specific molecular targets, primarily proteins. The compound can bind to the active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The cyanoethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-2-Cyanoethyl-val-leu-phenylalanine
- N-2-Cyanoethyl-val-leu-tyrosine
- N-2-Cyanoethyl-val-leu-tryptophan
Uniqueness
N-2-Cyanoethyl-val-leu-anilide stands out due to its specific amino acid sequence and the presence of the cyanoethyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits higher stability and binding affinity, making it a valuable tool in research and development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-cyanoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUMGRSOHBPMB-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231990 | |
Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-52-5 | |
Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194351-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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